

# Application Notes: STK683963 as an Activator of ATG4B in Cell-Based Assays

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## Compound of Interest

Compound Name: STK683963

Cat. No.: B1682493

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## Introduction

**STK683963** has been identified as a small molecule activator of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2] ATG4B is a cysteine protease responsible for the cleavage of Atg8 family proteins, such as LC3 (Microtubule-associated protein 1A/1B-light chain 3), which is essential for autophagosome formation.[3] Understanding the modulators of ATG4B activity is crucial for research into autophagy-dependent cellular processes and for the development of therapeutics targeting autophagy. These application notes provide a detailed protocol for a cell-based assay to identify and characterize activators of ATG4B, such as **STK683963**.

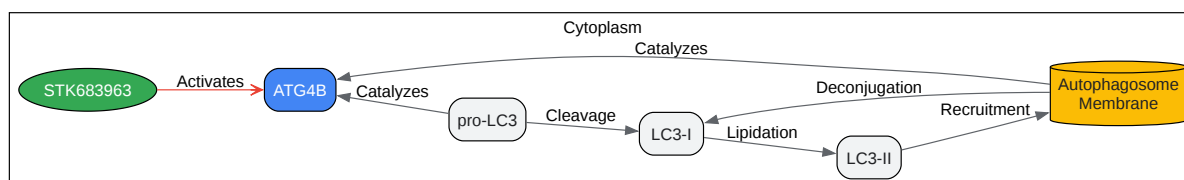
## Data Presentation

While **STK683963** is identified as an activator, the provided literature primarily focuses on the inhibitory activity of other compounds on ATG4B. The following table summarizes the inhibitory concentrations (IC<sub>50</sub>) of known ATG4B inhibitors, providing a reference for compound screening and validation.

| Compound Name           | Assay Type               | IC50 Value  | Reference |
|-------------------------|--------------------------|-------------|-----------|
| FMK 9a                  | TR-FRET                  | 80 nM       | [3]       |
| FMK 9a                  | Luciferase Release Assay | 73 nM       | [3]       |
| Aurintricarboxylic acid | FRET-based               | 4.4 $\mu$ M | [4]       |
| Hypericin               | FRET-based               | 57 $\mu$ M  | [4]       |

## Signaling Pathway

ATG4B plays a critical role in the initial stages of autophagy by processing the pro-form of LC3 to its cytosolic form, LC3-I. Upon induction of autophagy, LC3-I is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. ATG4B also deconjugates LC3-II from the membrane, recycling LC3 and regulating autophagosome maturation.



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Caption: ATG4B-mediated processing of LC3 in the autophagy pathway.

## Experimental Protocols

### Cell-Based ATG4B Luciferase Release Assay

This assay quantitatively measures the activity of ATG4B in living cells by monitoring the release of a reporter protein, Gaussia luciferase (GLUC), into the cell culture supernatant.[1][2]

The reporter is a fusion protein of Actin, LC3, and a truncated, non-secreted form of GLUC (dNGLUC). Cleavage of the LC3 moiety by endogenous ATG4B results in the unconventional release of dNGLUC from the cells.

#### Materials:

- HEK293T cells stably expressing the Actin-LC3-dNGLUC reporter construct
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **STK683963** or other test compounds
- DMSO (vehicle control)
- 96-well or 384-well cell culture plates (white, clear-bottom for microscopy)
- Coelenterazine (luciferase substrate)
- Luminometer

#### Protocol:

- Cell Seeding: Seed HEK293T-Actin-LC3-dNGLUC cells in a 96-well or 384-well plate at a density that allows for optimal growth over the course of the experiment. Incubate at 37°C and 5% CO<sub>2</sub> overnight.
- Compound Treatment: Prepare serial dilutions of **STK683963** and control compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
- Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a desired period (e.g., overnight, as activation by **STK683963** may not be immediate).[2]

- Supernatant Collection: Carefully collect a small aliquot (e.g., 5  $\mu$ L) of the cell culture supernatant from each well.[\[2\]](#)
- Luciferase Activity Measurement:
  - Prepare the coelenterazine substrate solution according to the manufacturer's instructions.
  - Add the substrate solution to the wells of a white luminometer plate.
  - Add the collected supernatant to the substrate solution.
  - Immediately measure the luminescence using a plate reader.
- Data Analysis: The amount of luciferase activity in the supernatant directly correlates with the cellular ATG4B activity.[\[1\]](#) Normalize the data to a vehicle control to determine the fold activation.

## Cell Viability Assay

It is essential to assess whether the observed effects of test compounds on ATG4B activity are due to cytotoxicity.[\[1\]](#) A common method is the CCK-8 assay.

Materials:

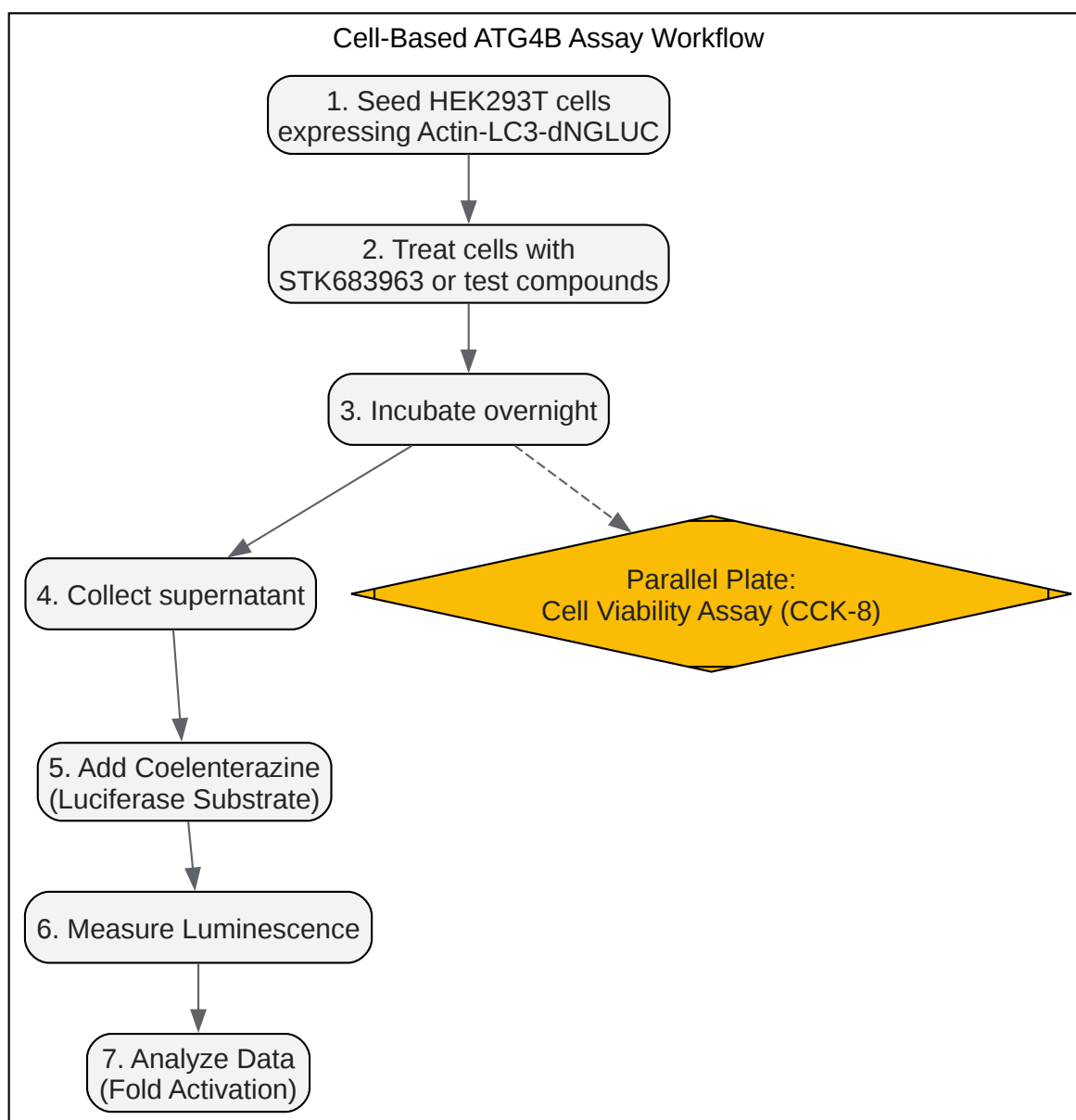
- Cells treated with test compounds (from a parallel plate to the primary assay)
- Cell Counting Kit-8 (CCK-8) solution

Protocol:

- After the compound treatment period, add CCK-8 solution to each well according to the manufacturer's protocol.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control. **STK683963** has been shown to have no effect on the viability of HeLa cells.[\[1\]](#)

## Experimental Workflow Diagram

The following diagram illustrates the workflow for the cell-based ATG4B luciferase release assay.



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Caption: Workflow for the ATG4B luciferase release assay.

## Troubleshooting and Considerations

- Indirect Activation: The activating effect of **STK683963** on ATG4B may be indirect, as activation is observed after overnight treatment and not at earlier time points.[2] The mechanism may involve redox regulation.[2]
- Promoter Activity: It is important to confirm that test compounds do not activate the promoter of the reporter gene itself. **STK683963** has been shown to have no effect on the ATG4B-luciferase promoter construct.[1][5]
- Non-Autophagosome Dependent Release: The release of GLUC in this assay is not dependent on the formation of autophagosomes, making it a specific measure of ATG4B-mediated LC3 cleavage.[1][2]

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